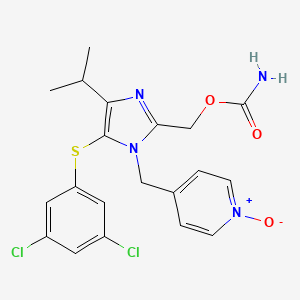
Capravirine metabolite C26/m2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capravirine metabolite C26/m2 is a significant metabolite of capravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. Capravirine itself is metabolized extensively in the human body, and C26/m2 is one of the primary metabolites formed through oxygenation reactions. This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of capravirine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of capravirine metabolite C26/m2 involves multiple steps of oxygenation reactions. The primary synthetic route includes:
Initial Synthesis of Capravirine: Capravirine is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent modifications to introduce functional groups necessary for its activity as a reverse transcriptase inhibitor.
Oxygenation Reactions: Capravirine undergoes extensive oxygenation reactions mediated predominantly by the cytochrome P450 enzyme CYP3A4.
Industrial Production Methods
Industrial production of capravirine and its metabolites, including C26/m2, involves large-scale chemical synthesis followed by purification processes. The production process is optimized to ensure high yield and purity of the final product. Key steps include:
Bulk Synthesis: Large-scale chemical reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate capravirine and its metabolites.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Capravirine metabolite C26/m2 undergoes several types of chemical reactions, primarily oxygenation reactions:
N-Oxidation: Introduction of an oxygen atom to the nitrogen atom in the molecule.
Sulfoxidation: Addition of an oxygen atom to a sulfur atom.
Sulfonation: Formation of a sulfone group by adding two oxygen atoms to a sulfur atom.
Hydroxylation: Addition of a hydroxyl group to the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 Enzymes: Particularly CYP3A4, which catalyzes the oxygenation reactions.
Oxygen Donors: Molecular oxygen (O₂) is often used as the oxygen source.
Reaction Conditions: Reactions are typically carried out under physiological conditions, such as in human liver microsomes.
Major Products Formed
The major products formed from these reactions include various oxygenated metabolites of capravirine, with C26/m2 being one of the primary metabolites. Other significant metabolites include mono-oxygenated, di-oxygenated, and tri-oxygenated products .
科学研究应用
Capravirine metabolite C26/m2 has several scientific research applications:
Pharmacokinetic Studies: Understanding the metabolism and excretion of capravirine and its metabolites helps in optimizing dosing regimens for HIV treatment.
Drug Interaction Studies: Investigating how co-administration of other drugs affects the metabolism of capravirine, particularly with CYP3A4 inhibitors like ritonavir.
Toxicology Studies: Assessing the safety and potential toxic effects of capravirine and its metabolites.
Biological Research: Studying the biological activity of capravirine metabolites to understand their role in inhibiting HIV reverse transcriptase.
作用机制
Capravirine metabolite C26/m2 exerts its effects through the following mechanisms:
Inhibition of Reverse Transcriptase: Capravirine and its metabolites inhibit the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material.
Molecular Targets: The primary target is the reverse transcriptase enzyme, where the metabolite binds to an allosteric site, causing conformational changes that inhibit enzyme activity.
Pathways Involved: The inhibition of reverse transcriptase disrupts the viral replication cycle, reducing the viral load in infected individuals.
相似化合物的比较
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: Shares the same target enzyme but differs in its chemical structure and pharmacokinetics.
Efavirenz: Known for its potent inhibition of reverse transcriptase but has different metabolic pathways.
Uniqueness of Capravirine Metabolite C26/m2
This compound is unique due to its specific oxygenation pattern and the involvement of CYP3A4 in its metabolism. This distinct metabolic profile influences its pharmacokinetics and interactions with other drugs, making it a valuable compound for studying drug metabolism and interactions .
属性
CAS 编号 |
216316-66-4 |
|---|---|
分子式 |
C20H20Cl2N4O3S |
分子量 |
467.4 g/mol |
IUPAC 名称 |
[5-(3,5-dichlorophenyl)sulfanyl-1-[(1-oxidopyridin-1-ium-4-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30-16-8-14(21)7-15(22)9-16)26(17(24-18)11-29-20(23)27)10-13-3-5-25(28)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChI 键 |
IMCQSSIDUSMRJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=[N+](C=C2)[O-])SC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



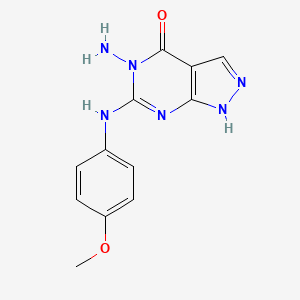

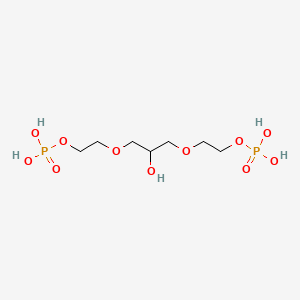

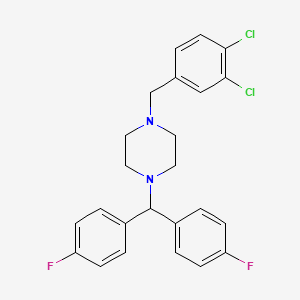
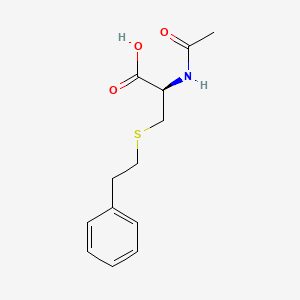
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)

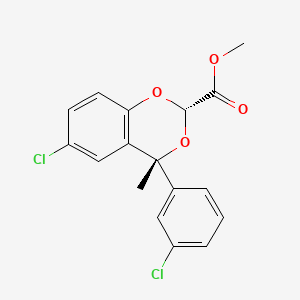
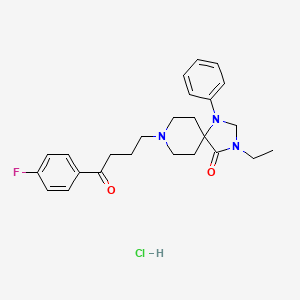
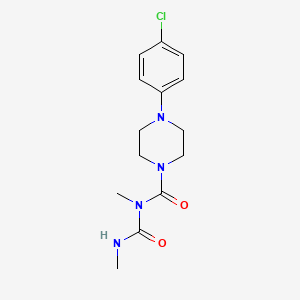
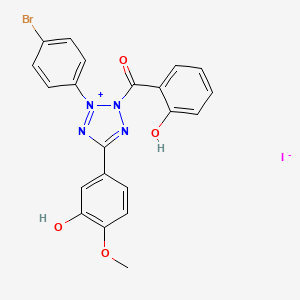
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
